![molecular formula C9H13NO3 B1421546 [2H6]-Epinephrine, racemic mixture CAS No. 1219803-77-6](/img/structure/B1421546.png)
[2H6]-Epinephrine, racemic mixture
概要
説明
A racemic mixture, also known as a racemate, is a 50:50 mixture of two enantiomers . Enantiomers are substances that have dissymmetric molecular structures that are mirror images of one another . Each enantiomer rotates the plane of polarization of plane-polarized light through a characteristic angle, but, because the rotatory effect of each component exactly cancels that of the other, the racemic mixture is optically inactive .
Synthesis Analysis
Chiral compounds synthesized from achiral starting materials and reagents are generally racemic (i.e., a 50:50 mixture of enantiomers) . Separation of racemates into their component enantiomers is a process called resolution . Since enantiomers have identical physical properties, such as solubility and melting point, resolution is extremely difficult . Diastereomers, on the other hand, have different physical properties, and this fact is used to achieve resolution of racemates .Molecular Structure Analysis
The divergence in the molecular structure of racemic mixtures is due to a stereospecific electron-donor – electron-acceptor interaction of diastereomeric macrocycles, leading to structurally distinct pseudorotaxanes .Chemical Reactions Analysis
Structurally divergent reactions on racemic mixtures (SDRRMs) utilize an enantiomeric mixture to produce two distinct chemical entities . This type of reaction contrasts the predictable formation of diastereomers when two chiral entities react . SDRRM produces chemical species that are either structural isomers or non-isomeric . These species have different enthalpies of formation from starting materials that are isoenergetic .Physical And Chemical Properties Analysis
A racemic mixture is a 50:50 mixture of two enantiomers . Because they are mirror images, each enantiomer rotates plane-polarized light in an equal but opposite direction and is optically inactive . If the enantiomers are separated, the mixture is said to have been resolved .科学的研究の応用
1. Treatment of Laryngotracheitis A study compared the efficacy and side effects of nebulized racemic and L-epinephrine in treating laryngotracheitis, also known as croup. The study found that L-epinephrine is as effective as racemic epinephrine in treating laryngotracheitis without additional adverse effects, making it a suitable alternative for this purpose (Waisman et al., 1992).
2. Formation of Racemic Compounds from Enantiomers Research has shown that physical mixtures of ephedrine enantiomers, including racemic epinephrine, can convert to a 1:1 racemic compound in various states (solid, liquid, solution, or vapor). This transformation follows second-order kinetics and may explain variations in aqueous solubility observed in other studies (Duddu & Grant, 1992).
3. Effectiveness in Respiratory Conditions Racemic epinephrine has been studied for its effectiveness in treating respiratory conditions like croup and bronchiolitis. It has shown positive effects in improving clinical scores and respiratory function in some studies, although results vary (Westley et al., 1978).
4. Pharmacologic Mechanism in Respiratory Syncytial Virus-Associated Bronchiolitis Inhaled racemic epinephrine has been observed to relieve airway obstruction in patients with respiratory syncytial virus bronchiolitis. Its effectiveness compared to other treatments like albuterol indicates the potential role of alpha-adrenoreceptor stimulation (Barr et al., 2000).
作用機序
Safety and Hazards
将来の方向性
The energetic and structural divergence that occurs when these racemic mixtures react with a chiral molecule can provide insight into Nature’s chiral propagation question, as it explains how a small change at the molecular level leads to vastly different products . Further studies would be necessary to confirm these data .
特性
IUPAC Name |
3,4,6-trideuterio-5-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i2D,3D,4D,5D2,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-JQAOAMCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])NC)O)[2H])O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678682 | |
| Record name | 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219803-77-6 | |
| Record name | 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Do EpiPens remain effective after their expiration date?
A1: The research by Cantrell et al. [] suggests that both EpiPen and EpiPen Jr autoinjectors retain a significant amount of epinephrine (at least 80%) for up to 50 months past their labeled expiration date. This indicates that while they may not contain the full labeled dose, expired EpiPens could still potentially provide a clinically relevant dose of epinephrine in emergency situations.
Q2: How was the concentration of epinephrine determined in the expired EpiPens?
A2: The researchers used a highly sensitive analytical technique called liquid chromatography and tandem mass spectrometry to precisely quantify the concentration of epinephrine remaining in the expired devices []. This method allowed for accurate measurement of the epinephrine levels, even in very small quantities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

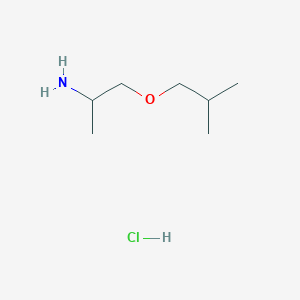
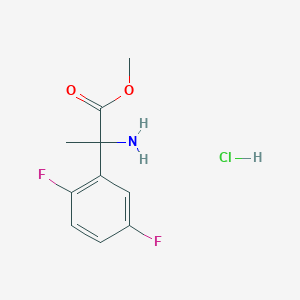
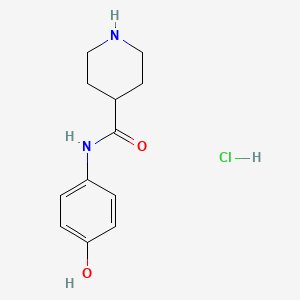
![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)
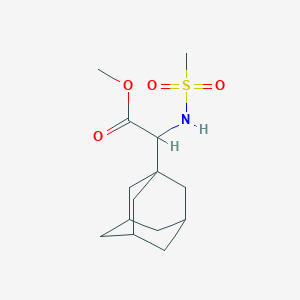
![4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile](/img/structure/B1421472.png)
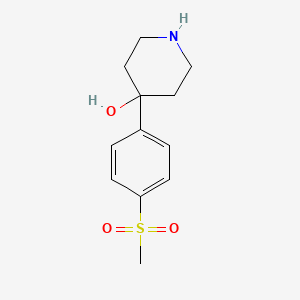
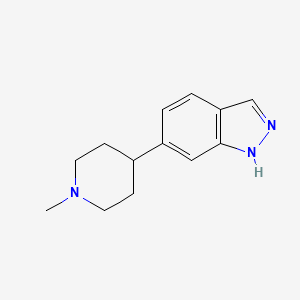
![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1421478.png)

![6'-Chloro-5-methyl-[2,3']bipyridinyl](/img/structure/B1421480.png)

![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)
![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)